molecular formula C9H8BrClO B8434823 1-(3-Bromo-5-chlorophenyl)propan-2-one

1-(3-Bromo-5-chlorophenyl)propan-2-one

Cat. No.: B8434823
M. Wt: 247.51 g/mol
InChI Key: PRKBFADGAHKVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-chlorophenyl)propan-2-one is an aromatic ketone with a phenyl ring substituted at the 3- and 5-positions with bromine and chlorine atoms, respectively (Figure 1). The compound’s molecular formula is C₉H₈BrClO, with a molar mass of 247.52 g/mol. Its structure combines electron-withdrawing halogen substituents with a propan-2-one backbone, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or agrochemicals .

Synthesis: The compound can be synthesized via palladium-catalyzed domino α-arylation/intramolecular O-arylation reactions, yielding ~72% under optimized conditions . Alternative routes may involve Friedel-Crafts acylation or Wittig reactions using 1-(triphenylphosphoranylidene)propan-2-one as a precursor .

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(3-bromo-5-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H8BrClO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3

InChI Key

PRKBFADGAHKVQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(3-Bromo-5-chlorophenyl)propan-2-one with three analogs differing in substituents, aromatic rings, or functional groups:

Compound Name Substituents/Ring Type Molecular Formula Molar Mass (g/mol) C=O IR (cm⁻¹) Key Synthesis Method
This compound 3-Br, 5-Cl (phenyl) C₉H₈BrClO 247.52 ~1645* Pd-catalyzed domino reaction
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one 5-Cl, 2,3-I, 4-OCH₃ (phenyl) C₁₆H₁₃ClI₂O₂ 557.54 N/A Domino α-arylation
3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one 3-Br (phenyl), 5-Cl (thiophene) C₁₃H₉BrClOS 320.63 1645 Aldol condensation
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine 3-Br, 5-F (phenyl), amine C₁₀H₁₃BrFN 246.12 N/A Reductive amination

*Inferred from analogous ketones in .

Key Observations:

Substituent Effects :

  • Halogen substituents (Br, Cl) increase molecular polarity and electron-withdrawing effects, enhancing ketone reactivity in nucleophilic additions. The symmetrical 3,5-dihalogenation in the target compound may simplify its NMR spectra compared to asymmetrical analogs (e.g., 5-Cl, 2,3-diiodo derivative) .
  • Replacement of phenyl with thiophene (as in ) introduces sulfur, altering electronic properties and solubility.

Spectral Data: The C=O stretching frequency in the target compound (~1645 cm⁻¹) aligns with other aryl ketones . Asymmetrical substitution in 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one may split or shift this peak due to steric and electronic effects. In 3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one, the conjugated enone system (C=O and C=C) results in distinct NMR signals: δ 7.26 (d, J = 16 Hz, CO–CH=) and δ 7.75 (d, J = 16 Hz, Ar–CH=) .

Synthetic Accessibility :

  • Palladium-catalyzed methods (e.g., ) offer high regioselectivity for halogenated aryl ketones, whereas thiophene-containing analogs require tailored conditions (e.g., aldol condensation) .

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